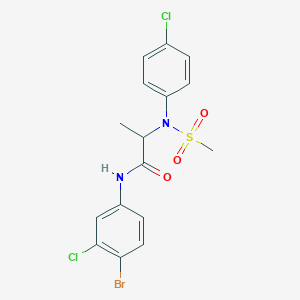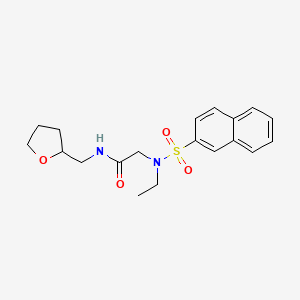![molecular formula C19H19ClN2O4 B4230857 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid](/img/structure/B4230857.png)
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid
描述
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a crucial epigenetic modification involved in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and viral infections.
作用机制
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid targets the histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). H3K9 methylation is a crucial epigenetic modification involved in the regulation of gene expression. 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid inhibits G9a-mediated H3K9 methylation, leading to the downregulation of oncogenic genes in cancer cells and the inhibition of viral gene expression in viral infections.
Biochemical and Physiological Effects
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid induces apoptosis by inhibiting G9a-mediated H3K9 methylation, leading to the downregulation of oncogenic genes. In neurological disorders, 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid improves cognitive function and reduces neuroinflammation by inhibiting G9a-mediated H3K9 methylation. In viral infections, 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid inhibits viral replication by targeting the viral chromatin and inhibiting viral gene expression.
实验室实验的优点和局限性
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has several advantages and limitations for lab experiments. One advantage is its specificity for G9a, which allows for targeted inhibition of H3K9 methylation. Another advantage is its small molecular size, which allows for easy delivery and penetration into cells. However, one limitation is its relatively low potency, which requires high concentrations for effective inhibition. Another limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
未来方向
There are several future directions for the study of 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid. One direction is the development of more potent and selective inhibitors of G9a. Another direction is the investigation of the combination of 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid with other therapies, such as chemotherapy or immunotherapy, for enhanced anticancer effects. Additionally, further studies are needed to elucidate the role of G9a in neurological disorders and viral infections and the potential therapeutic applications of 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid in these conditions.
科学研究应用
5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic applications in cancer, particularly in the treatment of leukemia and solid tumors. 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has been shown to induce apoptosis in cancer cells by inhibiting G9a-mediated H3K9 methylation, leading to the downregulation of oncogenic genes.
In addition to cancer, 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has also been studied in neurological disorders such as Huntington's disease and schizophrenia. 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of these disorders.
Furthermore, 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has also been studied in viral infections such as HIV and herpes simplex virus. 5-({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)-5-oxopentanoic acid has been shown to inhibit viral replication by targeting the viral chromatin and inhibiting viral gene expression.
属性
IUPAC Name |
5-[3-[(4-chlorobenzoyl)amino]-4-methylanilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-12-5-10-15(21-17(23)3-2-4-18(24)25)11-16(12)22-19(26)13-6-8-14(20)9-7-13/h5-11H,2-4H2,1H3,(H,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYANEHMZZQYXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B4230777.png)
![1-(3-methylbutanoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4230788.png)
![8-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4230796.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230801.png)
![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4230814.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide dihydrochloride](/img/structure/B4230820.png)

![N-{[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4230831.png)
![2-(1,3-benzothiazol-2-ylthio)-1-[5-(4-nitrophenyl)-2-furyl]ethanone](/img/structure/B4230832.png)

![ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4230867.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-2-furamide](/img/structure/B4230868.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4230886.png)